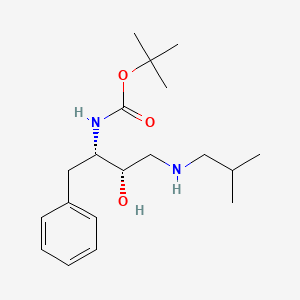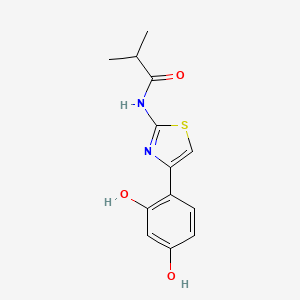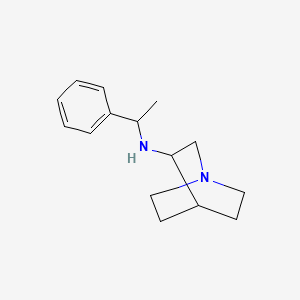
tert-Butyl (2S,3S)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-ylcarbamate
Descripción general
Descripción
Reagents: Isobutylamine.
Conditions: The intermediate carbamate is reacted with isobutylamine under controlled temperature conditions to achieve the final product, tert-Butyl (2S,3S)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-ylcarbamate.
Industrial Production Methods:
Industrial production may involve a similar multi-step synthesis with optimized yields. Large-scale reactions are typically performed in continuous flow reactors under stringent temperature and pressure control to ensure consistency and efficiency.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Step 1: Formation of the intermediate:
Reagents: An appropriate starting material, such as (2S,3S)-3-hydroxy-1-phenylbutan-2-one.
Conditions: The starting material is treated with tert-butyl isocyanate in the presence of a base, like triethylamine. This leads to the formation of the intermediate carbamate.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation, typically involving the hydroxyl group.
Reduction: Reductive transformations may target the carbamate or amino groups.
Substitution: Functional groups within the compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ under mild conditions.
Reduction: Employing reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Conditions vary depending on the specific substituents being introduced or modified, often involving catalysts or specific solvents.
Major Products Formed:
Oxidation: Leads to ketone or aldehyde derivatives.
Reduction: Produces alcohol or amine derivatives.
Substitution: Results in structurally diverse compounds depending on the substituents added.
Aplicaciones Científicas De Investigación
In Chemistry:
Reagents: Utilized in the synthesis of more complex molecules.
Catalysts: Potential use as a ligand in catalytic systems.
In Biology:
Enzyme Inhibitors: Studied for its ability to inhibit specific enzymes due to its carbamate structure.
Probes: Used in biochemical assays to study enzyme activity.
In Medicine:
Pharmacology: Investigated for therapeutic potential, especially in treating neurological disorders due to its ability to interact with specific receptors.
In Industry:
Agriculture: Potential use as a precursor for agrochemicals.
Materials Science: Explored in the development of novel materials with specific chemical properties.
Mecanismo De Acción
Molecular Targets and Pathways:
The compound exerts its effects through interactions with various molecular targets, such as enzymes and receptors. Its mechanism of action often involves the inhibition of enzyme activity by forming a covalent bond with the active site, thus blocking substrate access. Additionally, it may modulate receptor functions by binding to specific sites, leading to altered cellular responses.
Comparación Con Compuestos Similares
Tert-Butyl (2S,3S)-3-hydroxy-4-aminobutan-2-ylcarbamate: Lacks the phenyl and isobutyl groups.
Tert-Butyl (2S,3S)-3-oxo-4-(isobutylamino)-1-phenylbutan-2-ylcarbamate: Contains a ketone instead of a hydroxy group.
In comparison, tert-Butyl (2S,3S)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-ylcarbamate stands out for its balanced combination of these groups, offering a wide range of applications and reactions that make it a valuable compound for various fields of research.
Propiedades
IUPAC Name |
tert-butyl N-[(2S,3S)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3/c1-14(2)12-20-13-17(22)16(11-15-9-7-6-8-10-15)21-18(23)24-19(3,4)5/h6-10,14,16-17,20,22H,11-13H2,1-5H3,(H,21,23)/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEPLQDORJSXRO-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3322193.png)





![[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate](/img/structure/B3322238.png)


![5-bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B3322271.png)
![tert-Butyl 2-(hydroxymethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B3322274.png)
